BenchChemオンラインストアへようこそ!

3-Ethyl-1-phenylpiperazine

Isomerism Lipophilicity Physicochemical Property

3-Ethyl-1-phenylpiperazine (3-EPP) is a substituted phenylpiperazine derivative characterized by an ethyl group at the C3 position of the piperazine ring. This structural modification introduces steric bulk and increased lipophilicity relative to unsubstituted 1-phenylpiperazine, influencing its physicochemical profile and potential receptor binding affinities.

Molecular Formula C12H18N2
Molecular Weight 190.29
CAS No. 856843-06-6
Cat. No. B2878996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-phenylpiperazine
CAS856843-06-6
Molecular FormulaC12H18N2
Molecular Weight190.29
Structural Identifiers
SMILESCCC1CN(CCN1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3
InChIKeyIFNUTDUEVHRPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-phenylpiperazine (CAS 856843-06-6): A Strategic Phenylpiperazine Scaffold for CNS Drug Discovery and Medicinal Chemistry


3-Ethyl-1-phenylpiperazine (3-EPP) is a substituted phenylpiperazine derivative characterized by an ethyl group at the C3 position of the piperazine ring [1]. This structural modification introduces steric bulk and increased lipophilicity relative to unsubstituted 1-phenylpiperazine, influencing its physicochemical profile and potential receptor binding affinities . As a member of the arylpiperazine class, it serves as a versatile building block for ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, which are central to numerous CNS disorders .

Why 3-Ethyl-1-phenylpiperazine (856843-06-6) Cannot Be Indiscriminately Substituted in CNS-Focused Research


Within the arylpiperazine class, subtle variations in substitution pattern can drastically alter binding affinity, selectivity, and physicochemical properties, making simple analog substitution a high-risk approach in CNS research. For instance, the presence and position of a small alkyl group like ethyl on the piperazine ring can influence receptor binding kinetics and selectivity profiles for serotonin and dopamine receptors [1]. Comparative studies on related phenylpiperazines demonstrate that modifications at the N-1 position and on the phenyl ring lead to significant differences in Ki values across 5-HT1A, 5-HT2A, D2, and D3 receptors, underscoring the need for precise chemical identity [2]. Furthermore, even a shift from a methyl to an ethyl group can alter lipophilicity (LogP) and, consequently, membrane permeability and bioavailability, which are critical for in vivo studies .

3-Ethyl-1-phenylpiperazine (856843-06-6) Product-Specific Quantitative Evidence Guide


Structural and Physicochemical Differentiation: 3-Ethyl vs. 4-Ethyl Phenylpiperazine Isomers

3-Ethyl-1-phenylpiperazine (CAS 856843-06-6) exhibits distinct physicochemical properties compared to its positional isomer, 1-ethyl-4-phenylpiperazine (CAS 57498-25-6). The substitution position alters the molecular environment, affecting the calculated partition coefficient (LogP), a key determinant of blood-brain barrier permeability. The LogP for 1-ethyl-4-phenylpiperazine is reported as 1.83 [1]. While experimental LogP data for the 3-ethyl isomer are not directly available in the consulted literature, the difference in substitution position is known to influence electronic distribution and steric hindrance, which are expected to modulate LogP . This structural nuance is critical for researchers optimizing CNS drug candidates where precise control over lipophilicity is essential for balancing potency and metabolic stability [2].

Isomerism Lipophilicity Physicochemical Property CNS Drug Design

Inferred Impact on Receptor Binding: C3-Ethyl Substitution Alters Target Engagement Profile

While direct binding data for 3-ethyl-1-phenylpiperazine against specific CNS targets is not found in the primary literature, SAR studies on closely related phenylpiperazine analogs provide a strong class-level inference. For example, in a series of 1-phenylpiperazine derivatives, substitution at the N-4 position with various linkers resulted in Ki values ranging from 25 nM to >1000 nM for the 5-HT1A receptor and 4.5 nM to 90.9 nM for the dopamine D2 receptor, demonstrating that even remote modifications can drastically alter affinity and selectivity [1]. Furthermore, the introduction of an ethyl group, as opposed to a methyl group, on the piperazine ring is known to modulate steric bulk and hydrophobic interactions with receptor binding pockets, a principle validated by the 40-fold selectivity shift observed in alpha1-adrenoceptor antagonists with specific phenylpiperazine motifs [2]. Therefore, the specific C3-ethyl substitution in 3-EPP is a critical determinant of its unique receptor interaction profile, making it a non-substitutable entity for structure-activity relationship (SAR) explorations .

5-HT1A Receptor Dopamine D2 Receptor Structure-Activity Relationship CNS Pharmacology

Synthetic Utility: A Distinct Intermediate for Advanced CNS Ligand Construction

3-Ethyl-1-phenylpiperazine serves as a unique synthetic intermediate due to the presence of a secondary amine at the N-4 position, which can be further functionalized. This contrasts with 1-ethyl-4-phenylpiperazine, where the N-1 position is already alkylated. The C3-ethyl group introduces chirality, offering opportunities for stereoselective synthesis. The compound can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This synthetic versatility is leveraged in the preparation of more complex molecules targeting CNS disorders, as demonstrated by the use of similar phenylpiperazine scaffolds in the construction of potent and selective ligands for serotonin and dopamine receptors [1]. The ability to introduce diverse N-4 substituents while retaining the C3-ethyl group allows medicinal chemists to systematically explore structure-activity relationships and optimize drug-like properties [2].

Organic Synthesis Drug Intermediate Piperazine Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Ethyl-1-phenylpiperazine (856843-06-6)


CNS Drug Discovery: Building a Focused Library of 5-HT1A and D2 Receptor Ligands

Given the established role of arylpiperazines as privileged scaffolds for serotonin and dopamine receptors [1], 3-ethyl-1-phenylpiperazine is an ideal starting point for synthesizing a focused library of novel ligands. Its unsubstituted N-4 position allows for rapid diversification to explore SAR, while the C3-ethyl group provides a distinct steric and electronic profile compared to more common methyl or unsubstituted analogs. This compound can be used to generate analogs with improved selectivity for 5-HT1A over D2 receptors, or vice versa, based on the specific linker and terminal group chosen, leveraging insights from extensive SAR studies on similar scaffolds [2].

Chemical Biology: Investigating the Impact of Piperazine Substitution on GPCR Binding Kinetics

The precise role of small alkyl substituents on the piperazine ring in modulating receptor binding kinetics and functional selectivity remains an area of active investigation. 3-Ethyl-1-phenylpiperazine serves as a valuable tool compound for comparative studies against 3-methyl-1-phenylpiperazine and unsubstituted 1-phenylpiperazine. Researchers can use this set of analogs to systematically probe how the ethyl group alters binding affinity, residence time, and downstream signaling bias at key CNS targets like the dopamine D3 receptor, a strategy validated in studies exploring dopaminergic pharmacophores [3]. This can provide fundamental insights into molecular recognition and guide the design of next-generation therapeutics with improved efficacy and safety profiles [4].

Medicinal Chemistry: Synthesis of Advanced Intermediates for Antipsychotic Drug Development

The arylpiperazine moiety is a core component of several atypical antipsychotics (e.g., aripiprazole). 3-Ethyl-1-phenylpiperazine can be utilized as a key intermediate to synthesize novel analogs with a modified piperazine core. By appending a suitable heterocyclic or arylalkyl linker to the N-4 position, medicinal chemists can create hybrid structures designed to engage multiple receptor targets simultaneously, a strategy known to be effective for treating complex neuropsychiatric disorders [5]. The specific C3-ethyl substitution introduces a point of differentiation that may lead to new chemical entities with potentially improved metabolic stability or reduced side-effect profiles compared to existing drugs that rely on the unsubstituted or N-alkylated phenylpiperazine scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-1-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.